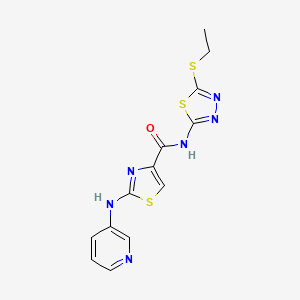
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide is an intricate organic compound. Its structure showcases a blend of thiadiazole, pyridine, and thiazole moieties, making it a subject of extensive research in both chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Preparation of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide generally involves multi-step synthetic routes:
Synthesis of 5-(ethylthio)-1,3,4-thiadiazole: : This involves the reaction of ethyl isothiocyanate with thiosemicarbazide under acidic conditions.
Formation of thiazole core: : Thiazole formation often employs a Hantzsch synthesis approach, reacting α-haloketones with thioamides.
Amidation with pyridin-3-ylamine: : Finally, the product is reacted with pyridin-3-ylamine under appropriate conditions to introduce the carboxamide group.
Industrial Production Methods
In an industrial setting, the synthesis is optimized for higher yield and purity:
Use of robust catalysts to increase reaction efficiency.
Continuous flow processes to ensure consistent product quality.
Advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It undergoes oxidation reactions particularly at the thiadiazole and thiazole rings.
Reduction: : Selective reduction can be performed on the nitro groups if present in derivatives.
Substitution: : Nucleophilic substitution reactions are common, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, palladium on carbon (Pd/C).
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Amines and hydroxylamines.
Substitution Products: : Varied alkylated and acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Used in developing catalysts for organic reactions.
Material Science:
Biology
Biological Activity: : Exhibits antimicrobial and anti-inflammatory properties.
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes like kinases.
Medicine
Pharmaceutical Research: : Investigated for potential use in treating bacterial infections and inflammatory diseases.
Drug Development: : A scaffold for synthesizing novel pharmacologically active compounds.
Industry
Agriculture: : Utilized in the development of pesticides and herbicides.
Chemical Synthesis: : Employed as a reagent in the synthesis of complex organic molecules.
Mecanismo De Acción
The compound typically exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Enzymes, proteins, and DNA.
Pathways Involved: : Inhibition of enzyme activity, DNA intercalation, and disruption of protein-protein interactions.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide stands out due to its unique combination of functional groups.
Similar Compounds
Thiadiazoles: : Generally known for their antimicrobial properties.
Thiazoles: : Widely studied for their biological activities.
Pyridines: : Commonly used in drug design due to their versatile reactivity.
This compound's distinct properties and broad range of applications make it a compound of significant interest in various fields.
Propiedades
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS3/c1-2-21-13-19-18-12(23-13)17-10(20)9-7-22-11(16-9)15-8-4-3-5-14-6-8/h3-7H,2H2,1H3,(H,15,16)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCNDVNVQOHMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2452161.png)
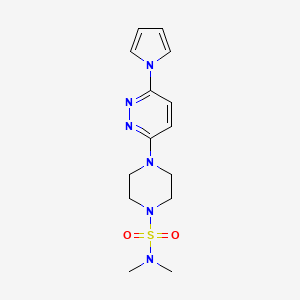




![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2452170.png)
![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2452171.png)
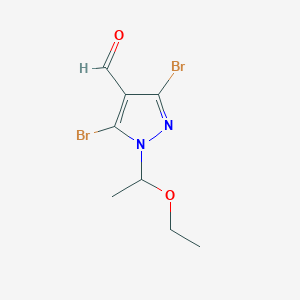
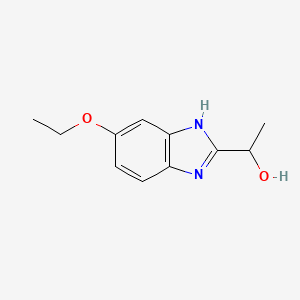

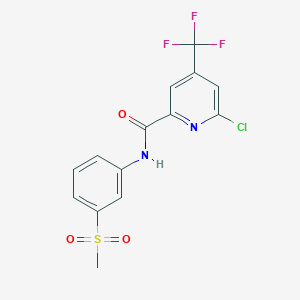
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethyl-amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2452176.png)
![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2452180.png)
